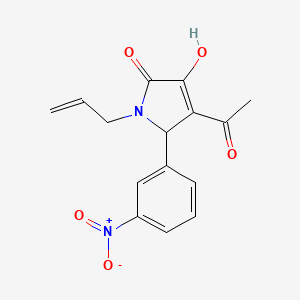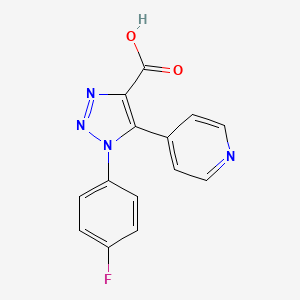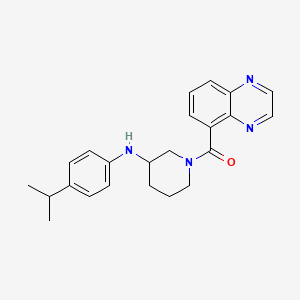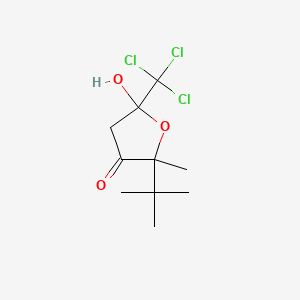![molecular formula C17H26N2O6S B5159363 1-[(3,4-dimethoxyphenyl)sulfonyl]-N-(3-hydroxypropyl)-4-piperidinecarboxamide](/img/structure/B5159363.png)
1-[(3,4-dimethoxyphenyl)sulfonyl]-N-(3-hydroxypropyl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
"1-[(3,4-dimethoxyphenyl)sulfonyl]-N-(3-hydroxypropyl)-4-piperidinecarboxamide" is a compound that may involve in various chemical reactions and possess unique physical and chemical properties. This compound is characterized by the presence of a piperidine ring, a sulfonyl group attached to a dimethoxyphenyl moiety, and a carboxamide functionality, making it of interest in chemical and pharmaceutical research.
Synthesis Analysis
The synthesis of related sulfonamide derivatives involves conjugate additions to acetylenic sulfones, followed by intramolecular acylation and further modifications to introduce specific functional groups (Back & Nakajima, 2000). Synthesis routes often employ amino esters and acetylenic sulfones to construct the piperidine framework with subsequent functionalization to introduce the sulfonyl and carboxamide groups.
Molecular Structure Analysis
Molecular structure studies on similar compounds reveal that piperidine rings can adopt a chair conformation, which significantly influences the molecule's reactivity and interaction with biological targets. X-ray crystallography confirms these structural aspects, providing insights into the compound's three-dimensional arrangement and how it might interact with other molecules (Naveen et al., 2015).
Chemical Reactions and Properties
Compounds with sulfonyl and carboxamide groups are known to participate in various chemical reactions, including conjugate additions, acylations, and cyclizations. These reactions can modify the compound's structure, altering its physical and chemical properties for specific applications. The presence of a dimethoxyphenyl group may influence the compound's electronic properties and reactivity (Golub & Becker, 2015).
Eigenschaften
IUPAC Name |
1-(3,4-dimethoxyphenyl)sulfonyl-N-(3-hydroxypropyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O6S/c1-24-15-5-4-14(12-16(15)25-2)26(22,23)19-9-6-13(7-10-19)17(21)18-8-3-11-20/h4-5,12-13,20H,3,6-11H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTLOCBVHZWGFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NCCCO)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-N-(2-phenyl-1-{[(3-pyridinylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5159284.png)
![N-[2-chloro-5-(propionylamino)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B5159293.png)


![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-thiophenecarboxamide](/img/structure/B5159321.png)
![6-[4-(cyclopropylmethyl)-1-piperazinyl]-N-(3-methoxypropyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5159322.png)
![1-(2,6-dichlorobenzyl)-5'-phenyl-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-2(1H)-one](/img/structure/B5159325.png)

![methyl 4-{2,5-dioxo-3-[(2-phenylethyl)amino]-1-pyrrolidinyl}benzoate](/img/structure/B5159340.png)

![2-(2-methoxy-4-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)-N-(4-methylphenyl)acetamide](/img/structure/B5159348.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B5159349.png)

![5-{2-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5159383.png)